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Compound of Interest

Compound Name: FGFR2-IN-3

Cat. No.: B11932302 Get Quote

In the landscape of targeted cancer therapy, inhibitors of Fibroblast Growth Factor Receptor 2

(FGFR2) are of significant interest due to the role of FGFR2 aberrations in various

malignancies. This guide provides a comparative overview of the publicly available data on

FGFR2-IN-3 and other prominent FGFR2 inhibitors, with a focus on their performance and the

experimental methodologies used for their evaluation.

Data Summary
The following table summarizes the available quantitative data for FGFR2-IN-3 and a selection

of alternative, clinically relevant FGFR inhibitors. The data highlights the inhibitory potency of

these compounds against FGFR family members.
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Inhibitor Target(s)
IC50 (nM)
vs FGFR2

Other FGFR
IC50s (nM)

Assay Type Reference

FGFR2-IN-3 FGFR2

Data not

publicly

available

Data not

publicly

available

Not specified [1]

Infigratinib FGFR1/2/3 1.4

FGFR1: 0.9,

FGFR3: 1,

FGFR4: 60

Cell-free

assays
[2][3]

Erdafitinib FGFR1/2/3/4 2.5

FGFR1: 1.2,

FGFR3: 3.0,

FGFR4: 5.7

Time-

resolved

fluorescence

assays

[4][5][6]

Pemigatinib FGFR1/2/3 0.5

FGFR1: 0.4,

FGFR3: 1.2,

FGFR4: 30

Not specified [7][8]

Futibatinib FGFR1/2/3/4 1.3 - 1.4

FGFR1: 1.8 -

3.9, FGFR3:

1.6, FGFR4:

3.7 - 8.3

Enzyme

inhibition

assays

[9][10]

FGFR2/3-IN-

1
FGFR2/3 1 FGFR3: 0.5 Not specified [11][12]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a

target enzyme by 50%. Lower values indicate greater potency.

FGFR2-IN-3 is described as an inhibitor of FGFR2 with good binding properties, capable of

forming key interactions and inducing conformational changes in the receptor.[1] However,

specific quantitative data on its inhibitory activity (e.g., IC50, Ki) are not readily available in the

public domain. In contrast, several other FGFR inhibitors have well-documented high potency

against FGFR2. Pemigatinib and Infigratinib, for instance, show sub-nanomolar to low

nanomolar IC50 values against FGFR2.[2][3][7][8] Erdafitinib and Futibatinib are also potent

inhibitors of FGFR2, with IC50 values in the low nanomolar range.[4][5][6][9][10] FGFR2/3-IN-1

is a highly potent and selective inhibitor of FGFR2 and FGFR3.[11][12]
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Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves the following

key experiments:

In Vitro Kinase Assays
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of

the FGFR2 kinase domain.

General Procedure:

A purified recombinant FGFR2 kinase domain is incubated with a specific substrate and

ATP.

The inhibitor, at varying concentrations, is added to the reaction mixture.

The kinase activity is measured by quantifying the amount of phosphorylated substrate.

This can be done using various methods, such as time-resolved fluorescence resonance

energy transfer (TR-FRET) or by measuring the incorporation of radiolabeled phosphate

from ATP into the substrate.

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Cell-Based Proliferation Assays
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that

are dependent on FGFR2 signaling.

General Procedure:

Cancer cell lines with known FGFR2 amplifications, fusions, or mutations are cultured in

the presence of the inhibitor at various concentrations.

After a defined incubation period (typically 3-5 days), cell viability is measured using

assays such as MTT, MTS, or CellTiter-Glo.
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The IC50 value is determined as the concentration of the inhibitor that reduces cell viability

by 50% compared to untreated control cells.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR2 signaling pathway and a general workflow for

evaluating FGFR2 inhibitors.
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Caption: FGFR2 Signaling Pathway and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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